molecular formula C10H14N2O2 B1530171 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one CAS No. 1250326-02-3

5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No. B1530171
M. Wt: 194.23 g/mol
InChI Key: KYXCRGJLXRSGBD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or function.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Peptide Synthesis Enhancement

A study explored the use of 1-oxo-1-chlorophospholane as a novel reagent for in situ activation of Nα-protected amino acids for peptide bond-forming reactions, indicating potential applications in enhancing peptide synthesis methodologies (Ramage, Ashton, Hopton, & Parrott, 1984).

Multicomponent Synthesis

Research demonstrated a multicomponent synthesis method starting from simple and readily available inputs to create pyrrolo[3,4-b]pyridin-5-one, showcasing the versatility of compounds similar to 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one in constructing complex molecules (Janvier, Sun, Bienaymé, & Zhu, 2002).

Fluorine-18 Labeling

A novel fluorine-18 prosthetic ligand was synthesized for potential use in labeling proteins and peptides for imaging, demonstrating the applicability of such compounds in medical diagnostics and research (Carberry, Lieberman, Ploessl, Choi, Haase, & Kung, 2011).

Plant Salt Tolerance

A study on transgenic canola incorporating a gene that biosynthesizes more 5-Aminolevulinic acid (5-ALA) highlighted its improved salt stress responses, suggesting the potential agricultural applications of related compounds in enhancing plant resilience to adverse conditions (Sun, Feng, Li, Zhang, & Wang, 2015).

Chiral Reductions

Research into chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions underscores the role of such compounds in synthesizing chiral molecules, which are crucial in pharmaceutical development (Talma, Jouin, de Vries, Troostwijk, Buning, Waninge, Visscher, & Kellogg, 1985).

Safety And Hazards

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Future Directions

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Please note that these are general steps and the specific analysis may vary depending on the nature of the compound. If you have a specific compound in mind, please provide more details or the correct name of the compound. I’ll do my best to provide the information you’re looking for.


properties

IUPAC Name

5-amino-1-(oxolan-2-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCRGJLXRSGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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